BenchChemオンラインストアへようこそ!

Ethyl dihomo-gamma-linolenate

COX-1 COX-2 enzyme kinetics

Choose Ethyl DGLA (CAS 55968-21-3) over generic omega-6 esters for translational eicosanoid research. This ethyl ester prodrug selectively yields anti-inflammatory Prostaglandin E1 (PGE1) via COX-2, unlike ethyl arachidonate which generates pro-inflammatory PGE2. Its 15-HETrE metabolite potently inhibits 5-LOX (IC50=0.5 µM), offering a built-in LTB4 suppression mechanism not found in other omega-6 substrates. The ethyl ester form provides superior formulation reproducibility for controlled lipid-enriched diets and in vitro supplementation compared to the free acid, ensuring consistent DGLA enrichment of cellular phospholipid pools for lipidomic profiling.

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
CAS No. 55968-21-3
Cat. No. B153962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl dihomo-gamma-linolenate
CAS55968-21-3
Synonyms(8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid Ethyl Ester;  (Z,Z,Z)-8,11,14-Eicosatrienoic Acid Ethyl Ester;  Dihomo-γ-linolenate Ethyl Ester;  Ethyl Dihomo-γ-linolenate;  Ro 12-1990
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)OCC
InChIInChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14-
InChIKeyXJXHWCQMUAZGAN-ORZIMQNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Ethyl Dihomo-gamma-linolenate (CAS 55968-21-3) for Eicosanoid Pathway Research and Inflammatory Model Development


Ethyl dihomo-gamma-linolenate (ethyl DGLA, CAS 55968-21-3) is the ethyl ester derivative of dihomo-gamma-linolenic acid (DGLA, 20:3 n-6), an omega-6 polyunsaturated fatty acid (PUFA) produced endogenously via chain elongation of gamma-linolenic acid [1]. DGLA serves as a distinct biosynthetic precursor to anti-inflammatory and vasodilatory prostaglandin E1 (PGE1) and competes with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby modulating eicosanoid production profiles [2]. The ethyl ester form confers reduced water solubility compared to the free acid while improving suitability for formulation in lipid-based research diets, supplements, and experimental preparations [3].

Why Arachidonic Acid or Other Omega-6 Fatty Acid Ethyl Esters Cannot Substitute for Ethyl DGLA in Mechanistic Studies


Generic substitution with other omega-6 fatty acid ethyl esters, such as ethyl arachidonate or ethyl gamma-linolenate, introduces confounding metabolic variables that compromise experimental reproducibility. Ethyl DGLA is metabolically distinct: it yields PGE1 via COX activity, whereas ethyl arachidonate yields pro-inflammatory PGE2 and pro-aggregatory thromboxane A2 [1]. Critically, the two substrates exhibit divergent enzyme preferences—COX-1 preferentially metabolizes AA over DGLA, while COX-2 metabolizes both with similar kinetic parameters [1]. Ethyl DGLA also undergoes 15-lipoxygenase conversion to 15-hydroxyeicosatrienoic acid (15-HETrE), a metabolite that potently inhibits 5-lipoxygenase-mediated leukotriene B4 (LTB4) synthesis, a mechanism not replicated by other omega-6 ethyl esters [2]. The ethyl ester moiety further provides distinct physicochemical handling advantages over the free acid form, enhancing formulation reproducibility in controlled dietary and in vitro supplementation studies [3].

Quantitative Differentiation of Ethyl DGLA: COX Selectivity, 5-LOX Inhibition, and In Vivo Antithrombotic Effects


COX-1 Preferentially Metabolizes Arachidonic Acid Over DGLA, While COX-2 Metabolizes Both with Similar Kinetics

Enzyme kinetic analysis reveals that cyclooxygenase-1 (COX-1) preferentially metabolizes arachidonic acid (AA) over dihomo-gamma-linolenic acid (DGLA), whereas cyclooxygenase-2 (COX-2) metabolizes both substrates with similar K(m) values and maximal reaction rates (V(max)) [1]. This differential COX isoform selectivity means that in tissues where COX-1 predominates, AA is the favored substrate, while in inflammatory contexts where COX-2 is upregulated, DGLA competes effectively with AA for conversion to PGE1 [1].

COX-1 COX-2 enzyme kinetics eicosanoid biosynthesis

DGLA Dose-Dependently Inhibits 5-Lipoxygenase-Mediated LTB4 Production with an IC50 of 45.0 µM in Human Leukocytes

In human peripheral mononuclear leukocytes (HPML) stimulated with calcium ionophore A23187, DGLA produced a dose-dependent decrease in leukotriene B4 (LTB4) formation with an IC50 of 45.0 µM, while leaving prostaglandin E2 (PGE2) formation unchanged [1]. This inhibition was mediated by DGLA's conversion via 15-lipoxygenase (15-LO) to 15-hydroxyeicosatrienoic acid (15-HETrE), which itself exhibited substantially greater potency as an LTB4 inhibitor (IC50 = 0.5 µM) compared to the parent DGLA [1].

5-lipoxygenase leukotriene B4 15-HETrE anti-inflammatory

Single 0.1 g Oral Dose of DHLA Methyl Ester Reduces Plasma Heparin-Neutralizing Activity in Human Volunteers

In a clinical study of human volunteers, single oral doses of dihomo-gamma-linolenic acid (DHLA, 0.1–2 g) increased the proportion of DHLA relative to arachidonic acid in plasma and platelets, and augmented ex vivo platelet capacity to produce PGE1 and PGE2 [1]. The most consistent antithrombotic effect, detectable even after a single 0.1 g dose of DHLA or its methyl ester, was a decrease in plasma heparin-neutralizing activity [1]. Sustained dosing over five days to four weeks produced more pronounced effects, including inhibition of ADP-induced platelet aggregation and accumulation of DHLA in red blood cell membranes [1].

antithrombotic platelet function human clinical trial PGE1

Ethyl DGLA Formulation Advantage: Reduced Water Solubility Enables More Reproducible Dietary and In Vitro Supplementation Protocols

Ethyl DGLA is an esterified derivative of DGLA that exhibits lower water solubility than the free acid but offers greater amenability for formulation into DGLA-containing research diets and dietary supplements [1]. This physicochemical profile contrasts with the free acid form (CAS 1783-84-2), which is more water soluble but presents different handling and formulation characteristics in lipid-based preparations . The ethyl ester form facilitates consistent incorporation into lipid vehicles for in vivo and in vitro studies requiring controlled PUFA enrichment [1].

formulation solubility ethyl ester dietary supplementation

GLA Supplementation Increases DGLA/AA Ratio in Mononuclear Cells and Reduces Pro-Inflammatory Eicosanoids

In a 12-week study administering borage seed oil (providing 1.1 g/day gamma-linolenic acid, GLA) to normal controls and rheumatoid arthritis patients, the ratio of DGLA to arachidonic acid (AA) in circulating mononuclear cells increased significantly [1]. This shift in cellular fatty acid composition was accompanied by significant reductions in prostaglandin E2, leukotriene B4, and leukotriene C4 produced by stimulated monocytes after 12 weeks of supplementation [1]. These findings demonstrate that increasing DGLA availability relative to AA—which ethyl DGLA supplementation directly achieves—suppresses pro-inflammatory eicosanoid output from immune cells [1].

gamma-linolenic acid DGLA/AA ratio PGE2 LTB4

Recommended Research and Industrial Applications for Ethyl DGLA Based on Quantitative Evidence


COX-2-Dependent PGE1 Biosynthesis Studies in Inflammatory Cell Models

Use ethyl DGLA as a prodrug substrate for controlled PGE1 production in COX-2-expressing cell lines (e.g., LPS-stimulated macrophages). The compound's kinetic profile—similar V(max) and K(m) to AA for COX-2 but not for COX-1—enables investigators to generate PGE1 selectively in inflammatory contexts where COX-2 is upregulated [1]. This application is particularly valuable for studies examining the anti-inflammatory and vasodilatory roles of PGE1 distinct from PGE2 signaling [1].

Selective 5-Lipoxygenase Pathway Inhibition and LTB4 Modulation Assays

Employ ethyl DGLA in in vitro leukocyte assays where selective inhibition of 5-LOX-mediated LTB4 synthesis is required without suppressing COX-mediated PGE2 formation. DGLA's IC50 of 45.0 µM for LTB4 inhibition, coupled with its metabolic conversion to the 90-fold more potent 15-HETrE (IC50 = 0.5 µM), provides a built-in amplification mechanism for 5-LOX suppression [1]. This makes ethyl DGLA a superior alternative to non-selective LOX inhibitors or to AA, which serves as substrate for both LTB4 and PGE2 biosynthesis [1].

In Vivo Antithrombotic and Platelet Function Studies in Rodent Models

Administer ethyl DGLA in dietary or oral gavage formulations for in vivo studies of platelet aggregation, thrombosis, and hemostatic function. Human clinical data demonstrating reduced plasma heparin-neutralizing activity at single 0.1 g doses establishes a translatable in vivo effect [1]. Sustained dosing protocols (5 days to 4 weeks) further enable investigation of DGLA accumulation in erythrocyte membranes and inhibition of ADP- and ristocetin-induced platelet aggregation [1]. The ethyl ester formulation facilitates consistent incorporation into rodent chow or lipid emulsions for controlled dosing [2].

Fatty Acid Composition and Eicosanoid Profiling in Immune Cell Lipidomics

Utilize ethyl DGLA for controlled enrichment of cellular DGLA pools in monocyte, macrophage, or lymphocyte cultures to study how increased DGLA/AA ratios alter eicosanoid output. Evidence from GLA supplementation studies shows that elevating the DGLA/AA ratio significantly reduces stimulated PGE2, LTB4, and LTC4 production [1]. Direct ethyl DGLA supplementation bypasses the delta-6 desaturase rate-limiting step encountered with GLA, enabling more direct manipulation of the DGLA/AA ratio and providing a cleaner experimental system for lipidomic and eicosanoid profiling studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl dihomo-gamma-linolenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.